REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[C:4]([CH3:10])[C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(O)(=O)C.Br>O>[CH3:10][C:4]1[CH:5]=[C:6]([OH:8])[CH:7]=[C:2]([CH3:1])[C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
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Name
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2,6-dimethyl-4-methoxybiphenyl
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)OC)C)C1=CC=CC=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux temperature for 4 hours
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Duration
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4 h
|
Type
|
TEMPERATURE
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Details
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The mixture was then cooled
|
Type
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EXTRACTION
|
Details
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extracted with ether
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Type
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EXTRACTION
|
Details
|
After extracting the organic solution with aqueous sodium hydroxide
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Type
|
EXTRACTION
|
Details
|
the aqueous extract
|
Type
|
EXTRACTION
|
Details
|
further extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The resulting extract
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Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from acetone/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)O)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |